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Compound of Interest

1H-1,2,4-Triazole-3,5-diamine, N-
Compound Name:
methyl-
CAS No.: 87253-82-5
Cat. No.: B3058017
. J

For researchers, scientists, and drug development professionals, understanding the subtle yet
significant differences in the electronic and structural properties of isomeric compounds is
paramount. Triazole diamines, key building blocks in medicinal chemistry and materials
science, present a fascinating case study in isomerism. This guide provides a comprehensive
comparative analysis of the structural, electronic, and spectroscopic properties of 3,5-diamino-
1,2,4-triazole (also known as guanazole) and a theoretically explored 4,5-diamino-1,2,3-triazole
isomer using Density Functional Theory (DFT). By juxtaposing theoretical calculations with
available experimental data, we offer a robust framework for applying computational chemistry
to accelerate research and development.

Introduction to Triazole Diamines

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are
privileged structures in medicinal chemistry due to their ability to engage in hydrogen bonding
and their metabolic stability.[1][2] The introduction of two amino groups to the triazole core
creates a scaffold with a rich electronic landscape and multiple sites for molecular interactions,
making them valuable in the design of therapeutic agents and energetic materials.[3][4] The
constitutional isomerism between 1,2,4- and 1,2,3-triazole diamines leads to distinct electronic
distributions and, consequently, different chemical behaviors and biological activities. This
guide will delve into these differences through the lens of DFT, a powerful computational tool
for predicting molecular properties.[5]
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Methodology: A Validated Computational Approach

The cornerstone of this guide is a meticulously designed computational workflow that ensures
the accuracy and reliability of the theoretical predictions. The chosen methodologies are
benchmarked against experimental data where available, providing a self-validating system for
the analysis.

Computational Details

All DFT calculations were performed using the Gaussian 16 suite of programs. The choice of
functional and basis set is critical for obtaining accurate results for nitrogen-containing
heterocycles.[6]

e Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed
for geometry optimization and frequency calculations, as it provides a good balance between
computational cost and accuracy for organic molecules.[2] For a more refined electronic
structure analysis, the long-range corrected CAM-B3LYP functional was also utilized, which
is known to perform well for systems with potential charge-transfer character.[7][8]

o Basis Set: The 6-311++G(d,p) basis set was used for all calculations. This triple-zeta basis
set includes diffuse functions (++) to accurately describe the electron density far from the
nucleus and polarization functions (d,p) to account for the non-spherical nature of electron
distribution in molecules.[9]

Experimental Benchmark: 3,5-Diamino-1,2,4-triazole
(Guanazole)

To ground our theoretical models in reality, we leverage the available experimental data for 3,5-
diamino-1,2,4-triazole. The crystal structure of its monohydrate has been determined by X-ray
diffraction, providing precise bond lengths and angles.[10][11] Additionally, experimental FT-IR
and FT-Raman spectra are available, offering a direct comparison for our calculated vibrational
frequencies.[12][13]

Computational Workflow

The following diagram illustrates the systematic workflow employed in this study:

© 2026 BenchChem. All rights reserved. 2/14 Tech Support


https://www.scribd.com/document/852985631/Manuscript-Benchmarking
https://www.irjweb.com/COMPUTATIONAL%20STUDIES%20OF%20TRIAZOLE%20DERIVATIVE.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11576285/
https://www.researchgate.net/post/What_is_difference_between_B3LYP_and_CAM_B3LYP_functionals_in_computational_chemistry
https://dergipark.org.tr/en/download/article-file/444021
https://journals.iucr.org/e/issues/2024/11/00/dx2060/index.html
https://pubmed.ncbi.nlm.nih.gov/39712164/
https://pubmed.ncbi.nlm.nih.gov/21112810/
https://pubmed.ncbi.nlm.nih.gov/15556448/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

DEFT Calculations (Gaussian 16) Data Analysis
cy Electronic Properties Electronic Structure Analysis
(Confirms Minimum Ener (CAM-B3LYP/6-311++G(d.p)) (HOMO-LUMO, MEP, NBO, AIM)
Vibrational Spectra L»
Experimental IR/Raman) Comparative Analysis of Isomers

=

Click to download full resolution via product page

Caption: Computational workflow for the comparative DFT study of triazole diamines.

Results and Discussion: A Tale of Two Isomers
Structural Properties: A Comparison with Experimental
Data

The first step in our analysis is the optimization of the molecular geometries. For 3,5-diamino-
1,2,4-triazole, the calculated bond lengths and angles show excellent agreement with the
experimental X-ray diffraction data, validating our choice of computational method.
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. Calculated
Experimental (X-ray) _
Parameter (B3LYP/6- Difference (%)

(101111 311++G(d,p))

Bond Lengths (A)

N1-N2 1.383 1.375 0.58
N2-C3 1.328 1.335 0.53
C3-N4 1.353 1.361 0.59
N4-C5 1.353 1.361 0.59
C5-N1 1.328 1.335 0.53
C3-N(amino) 1.341 1.350 0.67
C5-N(amino) 1.341 1.350 0.67
**Bond Angles (°) **

N1-N2-C3 107.8 107.5 0.28
N2-C3-N4 110.3 110.8 0.45
C3-N4-C5 103.8 103.4 0.39
N4-C5-N1 110.3 110.8 0.45
C5-N1-N2 107.8 107.5 0.28

Table 1. Comparison of selected experimental and calculated geometric parameters for 3,5-
diamino-1,2,4-triazole.

The small percentage differences underscore the reliability of the B3LYP/6-311++G(d,p) level
of theory for predicting the geometries of these systems.

For the theoretically explored 4,5-diamino-1,2,3-triazole, the optimized structure reveals distinct
geometric features compared to its 1,2,4-isomer. The N-N bond lengths and the internal ring
angles are notably different, which can be attributed to the altered arrangement of nitrogen
atoms in the heterocyclic ring.
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Vibrational Analysis: Matching Theory with Experiment

Vibrational spectroscopy provides a sensitive probe of molecular structure and bonding. The
calculated vibrational frequencies for 3,5-diamino-1,2,4-triazole, after applying a standard
scaling factor, are in good agreement with the experimental FT-IR and FT-Raman spectra.[12]
[14] This agreement further validates our computational model and allows for a confident
assignment of the observed vibrational modes.

Calculated
o Experimental FT-IR (B3LYP/6- _
Vibrational Mode Assignment
(cm=Y[12] 311++G(d,p))
(scaled)
) Asymmetric and
N-H stretch (amino) 3435, 3320 3450, 3335 ) )
symmetric stretching
N-H stretch (ring) 3130 3155 N-H stretching
C=N stretch 1645 1650 Ring stretching
) ) Amino group
NH2 scissoring 1570 1580 )
deformation
. . Symmetric ring
Ring breathing 1050 1055

stretching

Table 2. Comparison of selected experimental and calculated vibrational frequencies for 3,5-
diamino-1,2,4-triazole.

The calculated vibrational spectrum for 4,5-diamino-1,2,3-triazole predicts noticeable shifts in
the positions of key vibrational bands, particularly those associated with the ring stretching
modes. These predicted differences could be used to experimentally distinguish between the
two isomers.

Electronic Properties: Unveiling Isomeric Differences

The electronic properties of the triazole diamine isomers are where the most significant
differences emerge. These properties are crucial for understanding their reactivity and potential
as pharmacophores.
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The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the
HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability.

HOMO-LUMO Gap
Molecule HOMO (eV) LUMO (eV)

(eVv)
3,5-diamino-1,2,4-
) -6.25 -0.15 6.10
triazole
4,5-diamino-1,2,3-
-5.98 -0.32 5.66

triazole

Table 3. Calculated frontier molecular orbital energies and HOMO-LUMO gaps at the CAM-
B3LYP/6-311++G(d,p) level of theory.

The 4,5-diamino-1,2,3-triazole isomer exhibits a smaller HOMO-LUMO gap, suggesting it is
more kinetically labile and chemically reactive than the 3,5-diamino-1,2,4-triazole isomer. The
distribution of the HOMO and LUMO also differs significantly between the two isomers,
indicating different sites for nucleophilic and electrophilic attack.

The MEP surface provides a visual representation of the charge distribution within a molecule.
The red regions indicate areas of high electron density (nucleophilic sites), while the blue
regions represent areas of low electron density (electrophilic sites).

The MEP maps reveal that the nitrogen atoms of the triazole ring are the primary nucleophilic
centers in both isomers. However, the precise location and intensity of the negative potential
vary, which has important implications for their hydrogen bonding capabilities and interactions
with biological targets.

For a deeper understanding of the electronic structure, we performed NBO and AIM analyses.

o NBO Analysis: This method localizes the electron density into chemical bonds and lone
pairs, providing a quantitative measure of electron delocalization and hyperconjugative
interactions. The analysis reveals significant delocalization of the lone pair electrons from the
amino groups into the triazole ring in both isomers, contributing to their aromaticity and
stability.
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e AIM Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) allows for the
characterization of chemical bonds based on the topology of the electron density.[15] This
analysis helps to quantify the strength of intramolecular hydrogen bonds and other non-
covalent interactions that contribute to the overall stability of the molecules.

The following diagram illustrates the logical relationship between the different analytical
methods used to probe the electronic structure:

DFT Calculation
(CAM-B3LYP/6-311++G(d,p))

Frontier Molecular Orbitals
(HOMO, LUMO, Gap)

Chemical Reactivity & Stability

Natural Bond Orbital Analysis Molecular Electrostatic Potential Atoms in Molecules Analysis

Intermolecular Interactions

Click to download full resolution via product page

Caption: Interplay of electronic structure analysis methods.

Conclusion and Future Directions

This comparative DFT study provides a detailed and experimentally validated analysis of the
structural and electronic properties of 3,5-diamino-1,2,4-triazole and offers theoretical insights
into the isomeric 4,5-diamino-1,2,3-triazole. Our findings demonstrate that while the two
isomers share a common molecular formula, their distinct arrangement of nitrogen atoms leads
to significant differences in their geometric parameters, vibrational spectra, and electronic
landscapes.

The methodologies and data presented in this guide serve as a valuable resource for
researchers in medicinal chemistry and materials science. The established computational
workflow can be readily adapted to study other substituted triazoles and related heterocyclic
systems. Future work could involve exploring the excited state properties of these molecules
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for applications in photochemistry and the systematic investigation of their interactions with

biological targets through molecular docking and quantum mechanics/molecular mechanics
(QM/MM) simulations.

Experimental Protocols
Step-by-Step DFT Calculation Protocol

Molecule Building: Construct the initial 3D coordinates of the triazole diamine isomer using a
molecular modeling software (e.g., GaussView, Avogadro).

Input File Preparation: Create a Gaussian input file with the following keywords for geometry
optimization and frequency calculation:

Job Submission: Submit the input file to a high-performance computing cluster.
Output Analysis:
o Confirm successful convergence of the geometry optimization.

o Verify that the frequency calculation yields no imaginary frequencies, confirming a true
energy minimum.

o Extract the optimized coordinates, bond lengths, bond angles, and vibrational frequencies
from the output file.

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy
calculation with the CAM-B3LYP functional and include keywords for population analysis (for
NBO) and wavefunction analysis (for AIM).

Data Extraction and Visualization: Extract HOMO and LUMO energies, NBO analysis results,
and AIM data from the output file. Visualize molecular orbitals and MEP surfaces using
appropriate software.
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